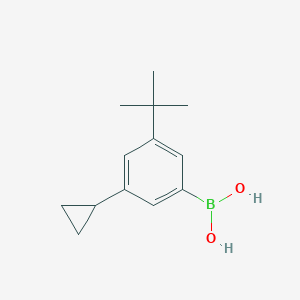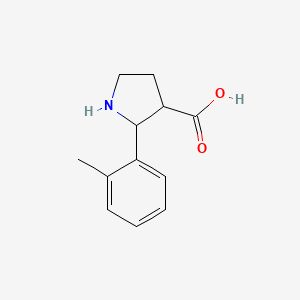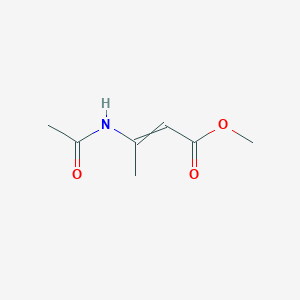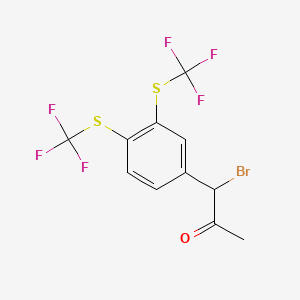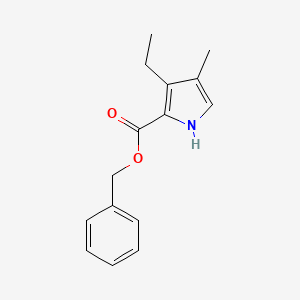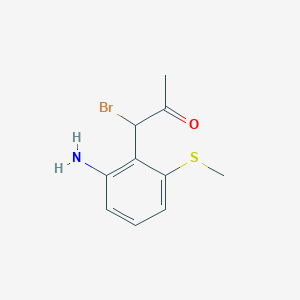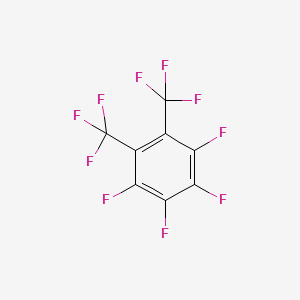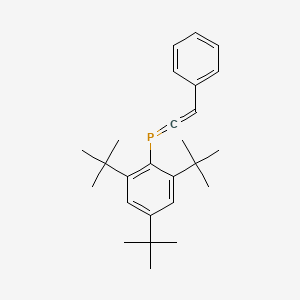
1,6-Dibromo-3,8-diethylpyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dibromo-3,8-diethylpyrene is an organic compound with the molecular formula C20H16Br2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its interesting photophysical properties. The presence of bromine atoms and ethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dibromo-3,8-diethylpyrene can be synthesized through the bromination of 3,8-diethylpyrene. The process involves dissolving 3,8-diethylpyrene in an organic solvent such as chloroform or dichloromethane, followed by the addition of a brominating agent like dibromohydantoin. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The resulting solid is then filtered and recrystallized to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the bromination process .
化学反应分析
Types of Reactions
1,6-Dibromo-3,8-diethylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents
Major Products Formed
Substitution Reactions: The major products are the substituted pyrene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: The major products are oxidized pyrene derivatives, such as pyrenequinones.
Reduction Reactions: The major products are hydrogenated pyrene derivatives
科学研究应用
1,6-Dibromo-3,8-diethylpyrene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,6-Dibromo-3,8-diethylpyrene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atoms in the compound make it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.
DNA Intercalation: The planar structure of pyrene derivatives enables them to intercalate between DNA base pairs, affecting DNA replication and transcription processes.
Fluorescence: The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe in biological and chemical studies.
相似化合物的比较
Similar Compounds
1,6-Dibromopyrene: Similar in structure but lacks the ethyl groups, making it less versatile in certain applications.
3,8-Dibromopyrene: Another brominated pyrene derivative with different substitution patterns, affecting its reactivity and applications.
1,3,6,8-Tetrabromopyrene: Contains more bromine atoms, leading to different chemical properties and uses
Uniqueness
1,6-Dibromo-3,8-diethylpyrene stands out due to the presence of both bromine atoms and ethyl groups, which enhance its reactivity and make it a valuable intermediate for the synthesis of a wide range of functionalized pyrene derivatives. Its unique combination of properties makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C20H16Br2 |
|---|---|
分子量 |
416.1 g/mol |
IUPAC 名称 |
1,6-dibromo-3,8-diethylpyrene |
InChI |
InChI=1S/C20H16Br2/c1-3-11-9-17(21)15-8-6-14-12(4-2)10-18(22)16-7-5-13(11)19(15)20(14)16/h5-10H,3-4H2,1-2H3 |
InChI 键 |
OEQLAFPMVXVPAA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


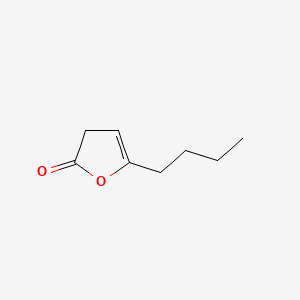
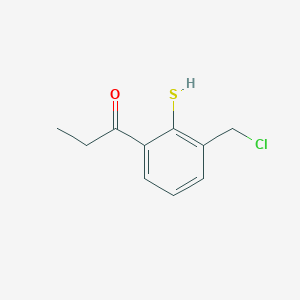
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
